3,3-Dinitrooxetane

描述

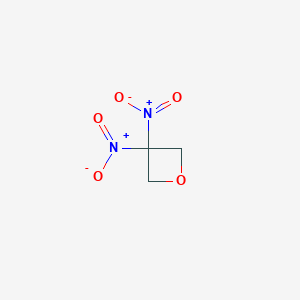

3,3-Dinitrooxetane is a useful research compound. Its molecular formula is C3H4N2O5 and its molecular weight is 148.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

1.1 Bioisosteric Properties

3,3-Dinitrooxetane has been investigated for its potential as a bioisostere, particularly in the context of replacing traditional functional groups in drug design. The oxetane ring can enhance the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. Studies have shown that oxetanes can improve solubility and permeability, making them attractive alternatives to methylene and carbonyl groups in drug molecules .

1.2 Synthesis of Drug Candidates

Recent advancements in synthetic methodologies have enabled the incorporation of this compound into drug-like compounds. For instance, matched molecular pair analysis has been utilized to evaluate the impact of substituting benzophenone groups with 3,3-diaryloxetanes (which include this compound) on various biological properties. The results indicate that these substitutions can lead to improved pharmacokinetic profiles without introducing metabolic liabilities .

Energetic Materials

2.1 Precursor for Energetic Compounds

This compound is recognized as a precursor for synthesizing high-energy compounds. It can be derived from 3-oximinooxetane through a series of chemical transformations. The presence of nitro groups in its structure contributes to its energetic properties, making it suitable for applications in explosives and propellants .

2.2 Performance Characteristics

The energetic performance of this compound has been evaluated in various formulations. Its unique "potential nitro" structure allows it to act as an effective energetic group, enhancing the overall energy output when formulated with other compounds. The stability and sensitivity of this compound are critical factors that influence its application in military and aerospace industries .

Data Summary Table

Case Studies

Case Study 1: Drug Design Using Oxetanes

A study investigated the effects of incorporating 3,3-diaryloxetanes into lead compounds for drug discovery. The analysis revealed that these modifications led to significant improvements in lipophilicity and metabolic stability compared to traditional linkers like methylene and carbonyl groups. This supports the use of this compound as a viable option in medicinal chemistry for optimizing drug candidates .

Case Study 2: Energetic Properties Evaluation

Research on the synthesis and properties of this compound highlighted its role as an energetic material. The compound demonstrated favorable characteristics when tested in formulations designed for military applications. Its stability under various conditions was assessed, confirming its suitability for use in high-performance explosives .

化学反应分析

Direct Nitration of Oxetane Derivatives

Alternative routes involve nitration of oxetane derivatives using mixed acid systems (HNO₃/H₂SO₄). This method is less selective but scalable for industrial applications.

Thermal Decomposition

3,3-Dinitrooxetane decomposes exothermically at 178.6°C , releasing gaseous products (CO, CO₂, NOₓ) . The mechanism involves nitro group destabilization and ring strain relief:

Detonation Properties :

| Parameter | Value | Source |

|---|---|---|

| Detonation Velocity | 6,488 m/s | |

| Detonation Pressure | 14.7 GPa |

Impact-Initiated Decomposition

Sensitive to mechanical stimuli, with impact sensitivity at 40 J and friction sensitivity at 360 N . Decomposition pathways align with nitroaromatic explosives, generating rapid energy release.

Aqueous Hydrolysis

The oxetane ring undergoes acid-catalyzed hydrolysis, yielding 3,3-dinitro-1,3-propanediol:

Conditions :

-

pH < 4, 60°C

-

Half-life: ~24 hours

Alkaline Stability

Resists hydrolysis in basic conditions (pH > 10), retaining structural integrity for weeks at ambient temperatures.

Reduction Reactions

Limited by nitro group stability. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxetane ring without affecting nitro groups, forming 3,3-dinitropropane derivatives .

Nitration Further Studies

Additional nitration attempts yield unstable polynitro derivatives, complicating isolation due to competing decomposition .

Comparative Reactivity

属性

CAS 编号 |

81764-66-1 |

|---|---|

分子式 |

C3H4N2O5 |

分子量 |

148.07 g/mol |

IUPAC 名称 |

3,3-dinitrooxetane |

InChI |

InChI=1S/C3H4N2O5/c6-4(7)3(5(8)9)1-10-2-3/h1-2H2 |

InChI 键 |

RCMVYXVTMMZYGK-UHFFFAOYSA-N |

规范 SMILES |

C1C(CO1)([N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。